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molecular formula C16H11NO3 B086947 N-Anthraquinon-1-ylacetamide CAS No. 3274-19-9

N-Anthraquinon-1-ylacetamide

Cat. No. B086947
M. Wt: 265.26 g/mol
InChI Key: WDJHNJSBPXRITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062875

Procedure details

125.5 g (0.5 mole) of 4-acetamino-anthrone in 1.5 liters of water are warmed to 70°. 50 ml of sodium water glass are added (d = 1.35) and 400 ml of a hydrogen peroxide solution which contains 80 g of H2O2 per liter are then allowed to run in dropwise in the course of 1 hour. Appropriately, a slight stream of nitrogen is passed over the surface during the reaction. The mixture is then stirred at between 70° and 90° C until no further starting material is found in a sample which is withdrawn and examined by thin layer chromatography. In the course of the oxidation, the suspension has developed an intense yellow color. The suspension is filtered and the product washed until neutral. After drying, 125 g of 1-acetamino-anthraquinone with a melting point of 221° C are obtained.
Quantity
125.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:18]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:19])[C:9]=2[CH:8]=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[O-:20][Si]([O-])=O.[Na+].[Na+].OO>O>[NH:1]([C:5]1[C:18]2[C:17](=[O:20])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:19])[C:9]=2[CH:8]=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
125.5 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=CC=2C(C3=CC=CC=C3CC12)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred at between 70° and 90° C until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise in the course of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Appropriately, a slight stream of nitrogen is passed over the surface during the reaction
CUSTOM
Type
CUSTOM
Details
is withdrawn
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the product washed until neutral
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: PERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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